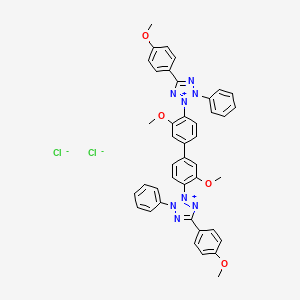![molecular formula C31H41NO3 B13741819 2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- CAS No. 36437-36-2](/img/structure/B13741819.png)
2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a carboxamide group, and a phenoxybutyl side chain, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene ring, followed by the introduction of the carboxamide group. The phenoxybutyl side chain is then attached through a series of substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and high efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of more complex oxygenated derivatives.
Reduction: The compound can be reduced to form simpler derivatives by the addition of hydrogen or removal of oxygen.
Substitution: The phenoxybutyl side chain can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amides or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with specific biological targets.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene rings but different functional groups.
Carboxamides: Molecules with carboxamide groups attached to various aromatic or aliphatic structures.
Phenoxybutyl compounds: Chemicals with phenoxybutyl side chains but different core structures.
Uniqueness
What sets 2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- apart is its combination of a naphthalene ring, carboxamide group, and phenoxybutyl side chain. This unique structure imparts specific chemical properties and reactivity, making it valuable for diverse scientific applications.
Eigenschaften
CAS-Nummer |
36437-36-2 |
|---|---|
Molekularformel |
C31H41NO3 |
Molekulargewicht |
475.7 g/mol |
IUPAC-Name |
N-[1-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C31H41NO3/c1-8-13-27(32-29(34)24-18-16-21-14-11-12-15-23(21)28(24)33)35-26-19-17-22(30(4,5)9-2)20-25(26)31(6,7)10-3/h11-12,14-20,27,33H,8-10,13H2,1-7H3,(H,32,34) |
InChI-Schlüssel |
YXKKRVMSBXTGPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(NC(=O)C1=C(C2=CC=CC=C2C=C1)O)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


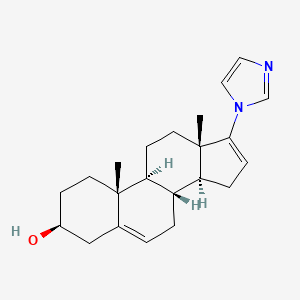
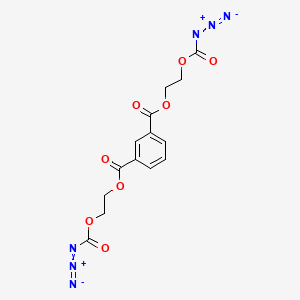
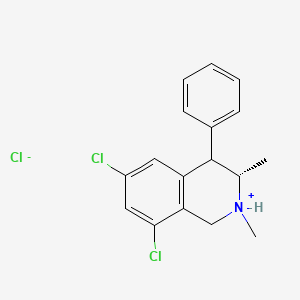
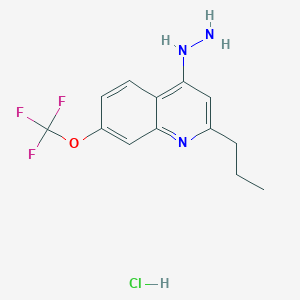
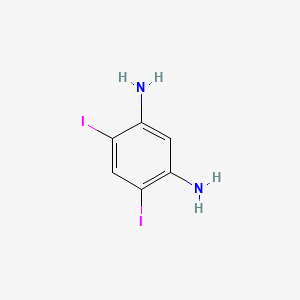
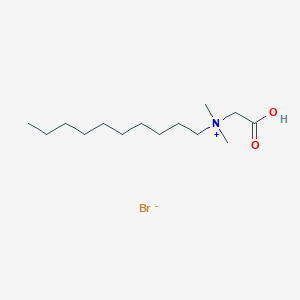
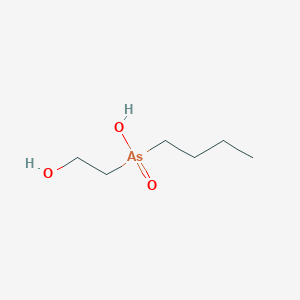
![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
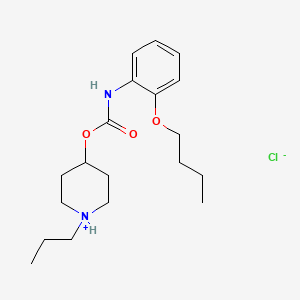
![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)
